Rel-tert-butyl (3aR,5r,6aS)-5-hydroxy-5-methylhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-tert-butyl (3aR,5r,6aS)-5-hydroxy-5-methylhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a complex organic compound with a unique structure that includes a hexahydrocyclopenta[c]pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-tert-butyl (3aR,5r,6aS)-5-hydroxy-5-methylhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the hexahydrocyclopenta[c]pyrrole ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the tert-butyl group: This step involves the use of tert-butyl chloroformate or a similar reagent to introduce the tert-butyl ester functionality.
Hydroxylation and methylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Rel-tert-butyl (3aR,5r,6aS)-5-hydroxy-5-methylhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or reduce other functional groups.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Rel-tert-butyl (3aR,5r,6aS)-5-hydroxy-5-methylhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of rel-tert-butyl (3aR,5r,6aS)-5-hydroxy-5-methylhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and tert-butyl groups play key roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Rel-tert-butyl (3aR,5r,6aS)-5-hydroxy-5-methylhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can be compared with similar compounds such as:
Rel-tert-butyl (3aR,5r,6aS)-5-hydroxy-5-methylhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylic acid: This compound lacks the ester group, which can affect its reactivity and applications.
Rel-tert-butyl (3aR,5r,6aS)-5-hydroxy-5-methylhexahydrocyclopenta[c]pyrrole-2(1H)-carboxamide: The amide group can provide different binding properties and biological activities.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its chemical and biological properties.
Properties
Molecular Formula |
C13H23NO3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl (3aS,6aR)-5-hydroxy-5-methyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-7-9-5-13(4,16)6-10(9)8-14/h9-10,16H,5-8H2,1-4H3/t9-,10+,13? |
InChI Key |
GWSLEBFRXGGQEO-HWYHXSKPSA-N |
Isomeric SMILES |
CC1(C[C@@H]2CN(C[C@@H]2C1)C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1(CC2CN(CC2C1)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.